molecular formula C7H11N3O B2967402 4-cyclopropyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2202327-51-1

4-cyclopropyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2967402
CAS No.: 2202327-51-1
M. Wt: 153.185
InChI Key: IXKNUBLUHCYQKF-UHFFFAOYSA-N
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Description

4-cyclopropyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.185. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Bonding Characteristics

Research on the molecular structure and bonding characteristics of triazole derivatives, including 4-cyclopropyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one, has been conducted. Boechat et al. (2010) studied the crystal and molecular structures of triazole derivatives, revealing the delocalization of π-electron density within the triazole ring and its orthogonal arrangement to the cyclopropyl ring. This research provides valuable insights into the molecular geometry and electronic properties of these compounds (Boechat et al., 2010).

Antioxidant Activity and Physicochemical Properties

Yüksek et al. (2015) synthesized novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives and analyzed their in vitro antioxidant activities. The study compared these activities with standard antioxidants, providing a foundation for potential therapeutic applications of these compounds (Yüksek et al., 2015).

Synthesis Techniques and Applications

The synthesis of various triazole derivatives has been a focus of research. Shikhaliev et al. (2005) explored the three-component condensation of 3-amino-1,2,4-triazole and its derivatives, contributing to the methods of synthesizing triazole compounds (Shikhaliev et al., 2005). Zhou Zhi-ming (2010) also investigated the synthesis of 1,4-disubstituted-1,2,3-triazole derivatives, expanding the variety of synthesized triazole compounds (Zhou Zhi-ming, 2010).

Crystallographic Studies

Further crystallographic studies have been conducted by Boechat et al. (2016), offering insights into the crystal structures and electron density distribution within various triazole compounds. These findings are essential for understanding the chemical and physical properties of these molecules (Boechat et al., 2016).

Cyclization Mechanisms

Research by Kimball et al. (2002) into the cyclization mechanisms of triazenes, including triazole analogues, under various conditions, contributes significantly to the understanding of chemical reactions and synthesis pathways involving these compounds (Kimball et al., 2002).

Cycloaddition Reactions

Studies on cycloaddition reactions, such as those conducted by Mertzanos et al. (1992), provide valuable information on the chemical reactivity and potential applications of 1,2,3-triazole analogues in synthetic chemistry (Mertzanos et al., 1992).

Properties

IUPAC Name

4-cyclopropyl-2,5-dimethyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-8-9(2)7(11)10(5)6-3-4-6/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKNUBLUHCYQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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